molecular formula C18H14N4O3S B11698612 (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11698612
M. Wt: 366.4 g/mol
InChI Key: CQAZDAVDFAYGFS-XDHOZWIPSA-N
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Description

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors is also becoming more common in the industry, as they offer advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid, such as sulfuric acid (H₂SO₄), to activate the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein binding.

    Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide is unique due to its combination of a nitrophenyl group, a furan ring, and a hydrazinecarbothioamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12+

InChI Key

CQAZDAVDFAYGFS-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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